molecular formula C10H13FN2O2 B13512094 tert-Butyl 3-amino-5-fluoropicolinate

tert-Butyl 3-amino-5-fluoropicolinate

Cat. No.: B13512094
M. Wt: 212.22 g/mol
InChI Key: JQWUKDUFUSKFLB-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-5-fluoropicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a tert-butyl group, an amino group, and a fluorine atom attached to a picolinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-5-fluoropicolinate typically involves the reaction of 3-amino-5-fluoropicolinic acid with tert-butyl alcohol in the presence of a suitable catalyst. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The use of automated systems and advanced analytical techniques ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-5-fluoropicolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield various substituted picolinates, while oxidation and reduction reactions can produce different derivatives with altered functional groups.

Scientific Research Applications

tert-Butyl 3-amino-5-fluoropicolinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5-fluoropicolinate involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

tert-Butyl 3-amino-5-fluoropicolinate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

tert-butyl 3-amino-5-fluoropyridine-2-carboxylate

InChI

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,12H2,1-3H3

InChI Key

JQWUKDUFUSKFLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=N1)F)N

Origin of Product

United States

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